5-(Bromomethyl)-2H-1,2,3,4-tetrazole
Overview
Description
5-(Bromomethyl)-2H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C2H3BrN4 and its molecular weight is 162.98 g/mol. The purity is usually 95%.
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Biological Activity
5-(Bromomethyl)-2H-1,2,3,4-tetrazole is a nitrogen-rich heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound belongs to the tetrazole family, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a series of synthesized tetrazole derivatives showed in vitro antibacterial effects against various strains such as Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa . The structure-activity relationship (SAR) indicated that the presence of the bromomethyl group enhances the compound's ability to inhibit bacterial growth.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-(Bromomethyl)-2H-tetrazole | E. coli | 20 µg/mL |
5-(Bromomethyl)-2H-tetrazole | B. cereus | 15 µg/mL |
5-(Bromomethyl)-2H-tetrazole | P. aeruginosa | 25 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. A study focused on its derivatives indicated that certain substitutions on the tetrazole ring enhance antiproliferative activity against various human cancer cell lines. For example, compounds with a 4-ethoxyphenyl group at the C-5 position displayed IC50 values in the nanomolar range against tumor cells .
Table 2: Antiproliferative Activity of Tetrazole Derivatives
Compound | Cell Line | IC50 (nM) |
---|---|---|
5a | HL-60 | 10 |
5b | A549 | 15 |
5c | MCF-7 | 25 |
The biological activity of tetrazoles is often attributed to their ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, which may enhance binding affinity to various receptors . Furthermore, the presence of electron-withdrawing or electron-donating groups can significantly influence the pharmacodynamics of these compounds.
Study on Antimicrobial Efficacy
In a systematic evaluation of various tetrazoles, researchers synthesized several derivatives and assessed their antimicrobial efficacy. The study found that modifications at the C-5 position significantly impacted activity levels. Notably, compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .
Cancer Cell Proliferation Inhibition
Another case study involved testing a series of substituted tetrazoles against human cancer cell lines. The results indicated that specific structural features were critical for maximizing antiproliferative effects. For instance, compounds bearing bulky groups at the C-5 position were found to inhibit tubulin polymerization effectively .
Properties
IUPAC Name |
5-(bromomethyl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVEAUNOAKOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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